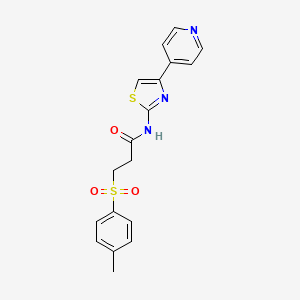![molecular formula C20H17N3O3S3 B3297402 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895447-17-3](/img/structure/B3297402.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-tosylpropanamide
Übersicht
Beschreibung
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-tosylpropanamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
Target of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-inflammatory properties, suggesting that they may target bacterial cells or inflammation-related proteins in the body.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes in the biological functions of these targets . For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus, indicating their potential to inhibit bacterial growth .
Biochemical Pathways
Based on the reported antibacterial and anti-inflammatory activities of similar compounds , it can be inferred that this compound may influence pathways related to bacterial growth and inflammation.
Pharmacokinetics
An admet calculation for similar compounds has shown a favorable pharmacokinetic profile , suggesting that this compound may also have suitable ADME properties for therapeutic use.
Result of Action
Based on the reported activities of similar compounds , it can be inferred that this compound may lead to the inhibition of bacterial growth or reduction of inflammation at the molecular and cellular levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-tosylpropanamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for use in a range of experiments. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-tosylpropanamide. One direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. Another direction is to explore the compound's potential as an antibacterial and antifungal agent. Additionally, future research could focus on developing new methods for synthesizing the compound and improving its solubility in water.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential and to develop new methods for synthesizing and working with it in the lab.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-tosylpropanamide has been studied for its potential applications in scientific research. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Studies have also shown that the compound has antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c1-13-6-8-14(9-7-13)29(25,26)11-10-18(24)23-20-22-16(12-27-20)19-21-15-4-2-3-5-17(15)28-19/h2-9,12H,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHPAOCOXHLPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3297319.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297322.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297330.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297339.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B3297359.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B3297366.png)

![N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3297376.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide](/img/structure/B3297391.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B3297409.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B3297415.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B3297424.png)